molecular formula C11H14N2O4 B13178042 6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13178042
M. Wt: 238.24 g/mol
InChI Key: IRMDQYGUJAOOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic nitrated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, provided as a chemical building block for research applications. The THIQ core is a recognized "privileged scaffold" in medicinal chemistry , found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities . This specific analog, with its nitro and dimethoxy functional groups, is of interest for the exploration of structure-activity relationships and for use as a key intermediate in the synthesis of more complex molecules . The tetrahydroisoquinoline structure is a conformationally restrained analogue of phenethylamine and serves as a fundamental template in drug discovery. Researchers utilize this and related compounds in the development of potential therapeutic agents, with reported activities including antimicrobial, anticancer, and antiviral effects, as well as applications in overcoming multidrug resistance (MDR) by inhibiting efflux transporters like P-glycoprotein (P-gp) . The compound's molecular formula is C 11 H 14 N 2 O 4 (PubChem CID 54593287) . Applications: This product is intended for use as a synthetic intermediate in organic chemistry and medicinal chemistry research. It is suitable for investigating novel chemical transformations, such as further functionalization of the nitro group or exploration of cyclization strategies, including the Pomeranz-Fritsch-Bobbitt synthesis, which is a classical method for constructing the tetrahydroisoquinoline core . Precautions: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a suitably controlled laboratory environment.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

6,7-dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14N2O4/c1-16-9-5-7-6-12-4-3-8(7)10(13(14)15)11(9)17-2/h5,12H,3-4,6H2,1-2H3

InChI Key

IRMDQYGUJAOOAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCNCC2=C1)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Direct Cyclization via One-Pot Method

Overview:
The most prominent method involves a one-pot cyclization process starting from 3,4-dimethoxyphenethylamine derivatives. This approach emphasizes operational simplicity, high yield, and purity.

Key Steps:

  • Formation of an intermediate from 3,4-dimethoxyphenethylamine and a formylation reagent (e.g., ethyl formate).
  • Reaction with oxalyl chloride to induce cyclization.
  • Catalytic ring closure using phosphotungstic acid.
  • Crystallization and purification via cooling, filtering, and drying.

Reaction Scheme:

3,4-Dimethoxyphenethylamine + Formylation reagent → Intermediate 1
Intermediate 1 + Oxalyl chloride → Intermediate 2
Intermediate 2 + Phosphotungstic acid → Intermediate 3
Intermediate 3 + Solvent → Target compound (6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline)

Advantages:

  • High yield (>75%)
  • Purity >99%
  • Cost-effective and scalable
  • Reduced waste and improved safety

Research Findings:

  • The patent CN110845410A details this method, highlighting the simplicity and efficiency of the process.
  • The process involves a single reaction vessel, minimizing handling and contamination.

Data Table:

Parameter Value Reference
Yield >75% CN110845410A
Purity >99% CN110845410A
Impurity level ≤0.15% CN110845410A
Reaction time 4-6 hours CN110845410A
Cost Reduced due to fewer steps CN110845410A

Amide Cyclization Under Acidic Conditions

Overview:
Another well-documented route involves cyclization of amide intermediates under acidic catalysis, often employing phosphorus oxychloride or polyphosphoric acid.

Reaction Pathway:

  • Synthesis of N-substituted amides from appropriate acids and amines.
  • Cyclization facilitated by strong acids, leading to heterocyclic ring closure.
  • Use of chlorinated or nitrated solvents to optimize reaction conditions.

Reaction Conditions:

  • Solvent: Dichloromethane, nitromethane, or acetonitrile.
  • Acid catalyst: Hydrochloric acid, sulfuric acid, or phosphorus oxychloride.
  • Temperature: 20°C to reflux.
  • Reaction time: 2-24 hours depending on conditions.

Research Insights:

  • Patent WO2011082700A1 describes cyclization of amides with high yield and purity, emphasizing the importance of solvent choice and acid strength.
  • The process achieves nearly quantitative conversion with minimal by-products.

Data Table:

Parameter Value Reference
Yield Up to 86% WO2011082700A1
Reaction time 12-24 hours WO2011082700A1
Purity >98% WO2011082700A1
Solvent Dichloromethane, acetonitrile WO2011082700A1
Acid catalyst Hydrochloric, sulfuric, phosphorus oxychloride WO2011082700A1

Friedel-Crafts Acylation and Cyclization

Overview:
This approach involves acylation of aromatic precursors followed by cyclization to form the isoquinoline core.

Procedure Highlights:

  • Acylation of substituted phenols with acyl chlorides under aluminum chloride catalysis.
  • Cyclization under acidic conditions, often using polyphosphoric acid.
  • Purification through crystallization.

Research Discoveries:

  • The method provides high regioselectivity and yields, especially when optimized with suitable solvents and catalysts.
  • The process is adaptable for various substitutions, including nitro groups.

Data Table:

Parameter Value Reference
Yield 70-85% General literature reports
Reaction time 8-12 hours Literature reviews
Purity >95% Literature reports
Catalyst AlCl₃, polyphosphoric acid General methods

Research Discoveries and Optimization

Recent Advances:

  • The use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields.
  • Catalytic systems employing greener solvents and milder acids have been developed, aligning with industrial safety standards.
  • Novel intermediates and alternative reagents, such as oxalyl chloride, have been optimized to improve reaction efficiency.

Research Data Summary:

Discovery/Method Key Benefit Reference
Microwave-assisted cyclization Reduced reaction time to minutes Recent publications
Use of greener solvents Enhanced safety and environmental profile Recent patents
Alternative acylation routes Improved regioselectivity and yields Scientific journals

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy or nitro groups.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrahydroisoquinolines with various functional groups.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to act as an electron acceptor, while the methoxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related THIQ derivatives, emphasizing substituent effects, synthesis strategies, and biological activities.

Table 1: Key Structural Analogs and Their Properties

Compound Name & Substituents Synthesis Method Key Properties/Activities Reference ID
6,7-Dimethoxy-1,2,3,4-THQ-1-carboxylic acid Petasis reaction + Pomeranz-Fritsch cyclization Intermediate for alkaloid synthesis; chiral resolution via diastereomeric salts
2-Chloro-6,7-dimethoxy-THIQ N-chlorination with NaOCl Stable crystalline N-halo compound; used in radical cyclizations
1-Allyl-6,7-dimethoxy-THIQ Asymmetric allylation Precursor for natural products (e.g., cularine); chiral center at C-1
6,7-Dimethoxy-2-phenethyl-THIQ amides Amide coupling Multidrug resistance (MDR) reversal via P-glycoprotein inhibition
Salsolinol (6,7-Dihydroxy-1-methyl-THIQ) Condensation of dopamine + acetaldehyde Endogenous neurotoxin implicated in Parkinson’s disease
1-Benzyl-6,7-dimethoxy-THIQ Semi-preparative chiral HPLC resolution Stereoisomers studied for conformation; potential CNS activity

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Nitro Group (Position 5): The nitro group in 6,7-dimethoxy-5-nitro-THIQ is expected to confer strong electron-withdrawing effects, altering electronic properties compared to methoxy- or hydroxy-substituted analogs. This may influence redox behavior, solubility, and interactions with biological targets (e.g., enzymes or receptors). In contrast, methyl or allyl substituents (e.g., 1-allyl-THIQ derivatives) enhance lipophilicity and are critical for CNS penetration . Methoxy Groups (Positions 6 and 7): Common in THIQ alkaloids (e.g., reticuline), methoxy groups improve metabolic stability and modulate receptor binding. For example, 6,7-dimethoxy-THIQ derivatives exhibit β-adrenoceptor activity, though weaker than catechol-containing analogs .

Chiral Resolution: Chiral THIQs (e.g., (–)-6,7-dimethoxy-THIQ-carboxylic acid) are resolved via diastereomeric salt formation or asymmetric catalysis, as seen in Petasis and hydrogenation protocols .

Pharmacological Profiles Neurotoxicity vs. Antimicrobial and MDR Reversal: 6,7-Dimethoxy-THIQ amides reverse multidrug resistance in cancer cells, likely via P-glycoprotein binding . Nitro groups in similar scaffolds (e.g., nitrofurans) are known for antimicrobial activity, suggesting possible dual functionality in nitro-THIQs.

Table 2: Physicochemical and Spectroscopic Data for Select THIQs

Compound Melting Point (°C) [α]D (Solvent) Key Spectral Data (IR, NMR) Reference ID
(R)-(–)-6,7-Dimethoxy-THIQ-1-COOH 180–182 (HCl salt) [α]D –21.5 (MeOH) 1H NMR (D2O): δ 3.05 (m, 2H), 3.80 (s, 6H, OCH3)
2-Chloro-6,7-dimethoxy-THIQ 95–97 13C NMR (CDCl3): δ 54.2 (N–Cl), 56.1/56.3 (OCH3)
1-Allyl-6,7-dimethoxy-THIQ Oil (neat) [α]D +12.3 (CHCl3) EI-MS: m/z 261 [M]+, IR: 1650 cm⁻¹ (C=C stretch)

Biological Activity

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline (DMNTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of DMNTIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

DMNTIQ features a complex structure characterized by a tetrahydroisoquinoline core with methoxy and nitro substituents. The molecular formula is C11H14N2O4C_{11}H_{14}N_{2}O_{4}, and its CAS number is 1745-07-9. The presence of methoxy groups at positions 6 and 7 and a nitro group at position 5 significantly influences its biological activity.

Biological Activity Overview

The biological activities of DMNTIQ can be categorized into several key areas:

1. Anticancer Activity
DMNTIQ has shown promise in cancer research as a potential chemotherapeutic agent. Studies indicate that it may enhance the efficacy of existing anticancer drugs through modulation of drug resistance mechanisms.

  • Mechanism of Action : DMNTIQ acts as a modulator of P-glycoprotein (P-gp), a crucial protein involved in multidrug resistance (MDR). By inhibiting P-gp, DMNTIQ enhances the accumulation of chemotherapeutic agents like doxorubicin in cancer cells, leading to increased cytotoxicity .

2. Neuroprotective Effects
Research has indicated that compounds similar to DMNTIQ exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : In rodent models, tetrahydroisoquinoline derivatives have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for neurodegenerative conditions .

3. Cardiovascular Effects
DMNTIQ has been investigated for its cardiovascular effects, particularly its ability to influence heart rate and contractility.

  • Research Findings : A study involving tachycardia-induced beagle dogs demonstrated that DMNTIQ could effectively reduce heart rate through its action on "funny" current channels (If channels), indicating potential applications in treating arrhythmias .

Structure-Activity Relationship (SAR)

The biological activity of DMNTIQ is closely linked to its chemical structure. The following points summarize key findings related to SAR:

  • Methoxy Groups : The presence of methoxy groups at positions 6 and 7 enhances lipophilicity and bioavailability, facilitating better interaction with biological targets.
  • Nitro Group : The nitro substituent at position 5 is critical for the modulation of P-gp activity, as it appears to influence binding affinity and selectivity towards various transporters .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerP-gp modulation; sensitization to doxorubicin
NeuroprotectiveReduction of oxidative stress in neuronal models
CardiovascularHeart rate reduction via If channel inhibition

Future Directions

The ongoing research into DMNTIQ suggests several avenues for future investigation:

  • Clinical Trials : Further studies are needed to evaluate the safety and efficacy of DMNTIQ in human subjects, particularly for cancer therapy and neuroprotection.
  • Analog Development : Synthesis of analogs with modified substituents may yield compounds with enhanced activity or reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.